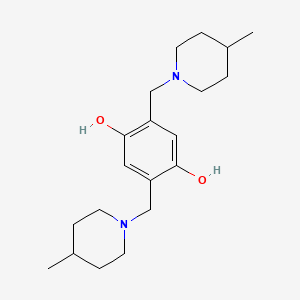
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Polymers and Macrocycles
- Coordination Polymers: A study discusses coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), which include the structural analog of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Oh, Stern, & Mirkin, 2005).
Synthesis of Novel Heterocycles
- Bis-Spiropiperidone–Tetrahydrothiophene Hybrid Heterocycles: A research demonstrated the synthesis of novel hybrid heterocycles involving bis-spiropiperidone and tetrahydrothiophene, suggesting potential applications in chemical synthesis (Bharkavi, Kumar, & Perumal, 2015).
Luminescence and Co-crystal Formation
- Luminescent Properties: A study focused on synthesizing novel macrocyclic co-crystals and investigating their luminescent properties, indicating potential in crystal engineering (Li et al., 2015).
Coordination Polymers with Cadmium
- Cadmium(II) MOFs: Research on the synthesis of novel 2D cadmium(II) coordination polymers using ligands structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted (Li, Guo, Weng, & Lin, 2012).
Antimicrobial Activity
- Antimicrobial Properties: A novel selena-diazole compound structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was synthesized and showed promising antimicrobial activity (Neamah, Khudair, & Al-Jadaan, 2019).
Synthesis of Novel Copolymers
- Electrochromic Copolymers: The synthesis of homopolymers and copolymers containing carbazole units, potentially including analogs of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was explored for their electrochromic properties (Aydın & Kaya, 2013).
Study of Hydrogen Bonding
- Hydrogen Bond Acidity Study: Investigations on hydrogen bond acidity of diols, including compounds structurally similar to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, were conducted to understand hetero-association in organic chemistry (Lomas & Cordier, 2009).
Photocatalytic Properties
- Photocatalytic Efficiency: Coordination polymers using a ligand related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol were studied for their photocatalytic efficiency in degrading methylene blue under UV light (Cui, Hou, Van Hecke, & Cui, 2017).
Entangled Frameworks in Coordination Chemistry
- Entangled Frameworks Construction: Studies explored the construction of entangled frameworks in coordination chemistry using ligands structurally akin to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Li et al., 2012).
Electrochemical and Spectral Properties
- Study on Stereioisomers: Research on the electrochemical and spectral properties of stereoisomers of compounds structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted, revealing insights into isomerization phenomena (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).
Magnetic/Electronic Properties in Ytterbocene Complexes
- Ytterbocene Complexes Study: The impact of bridging ligand geometry on magnetic/electronic properties in a bimetallic ytterbocene complex, which can be related to the study of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was examined (Carlson et al., 2007).
Through-Bond and Through-Space Effects in Hetero-Association
- Hetero-Association Study: The effects in the hetero-association of pyridine with alkane diols were studied, providing insights relevant to the understanding of compounds like 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Lomas, 2011).
Mild Oxidation of 5-Hydroxymethylfurfural
- Oxidation Study: A metal-free, mild oxidation process involving a compound related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was developed, highlighting its potential in organic synthesis and environmental applications (Mittal et al., 2014).
Propiedades
IUPAC Name |
2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-3-7-21(8-4-15)13-17-11-20(24)18(12-19(17)23)14-22-9-5-16(2)6-10-22/h11-12,15-16,23-24H,3-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISHUZZNCVEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

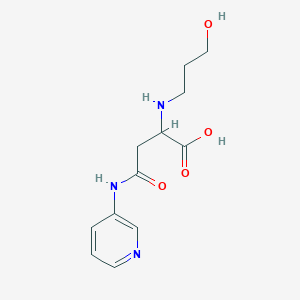
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
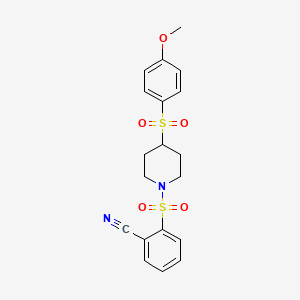
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)
![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)
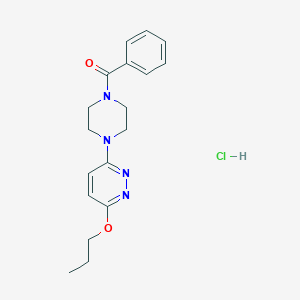
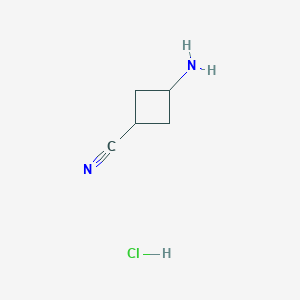
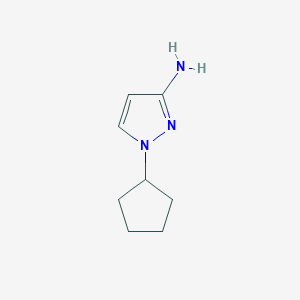

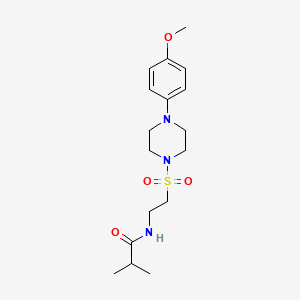


![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)